REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:5][CH:4]=1.[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1CCC(NC1C)=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 28 hours
|
Duration
|
28 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml of water
|
Type
|
CONCENTRATION
|
Details
|
again concentrated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the last traces of collidine
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The gummy solid that separated
|
Type
|
TEMPERATURE
|
Details
|
on chilling
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether-isopropyl alcohol using
|
Type
|
CUSTOM
|
Details
|
chromatographed over 100 g of silica gel using 5% methanol in ether as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1CCC(NC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |